4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride
Description
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core. The hydroxyl group at position 3 and the hydrochloride salt enhance its solubility in aqueous media.
Properties
Molecular Formula |
C6H9ClN2OS |
|---|---|
Molecular Weight |
192.67 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]thiazolo[5,4-c]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H8N2OS.ClH/c9-6-4-1-2-7-3-5(4)10-8-6;/h7H,1-3H2,(H,8,9);1H |
InChI Key |
IUFIKXGIOFPCIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=O)NS2.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthetic approach to 4H,5H,6H,7H-thiazolo[5,4-c]pyridin-3-ol hydrochloride typically involves the construction of the fused thiazolo-pyridine core through cyclization reactions starting from appropriate pyridine derivatives and sulfur-containing reagents. The hydrochloride salt is generally formed in a subsequent acidification step to improve the compound's physicochemical properties.
Literature-Reported Procedures
Cyclization via Thiophosphetane-Mediated Dehydration
A key method involves the dehydration of hydrazine intermediates using thiophosphetane compounds in acetonitrile solvent. This reaction proceeds by forming a slurry of approximately 0.5 to 0.6 equivalents of thiophosphetane at around 20 °C, followed by the gradual addition of the hydrazine substrate over one to two hours. The mixture is then heated to about 50 °C until near-complete consumption (~99%) of the hydrazine is achieved. This step effectively constructs the fused bicyclic core.
- The product can be isolated directly as a crystalline free base monohydrate from the reaction mixture.
- The reaction medium can be modified with water-rich solvents (80-90% water in acetonitrile) at pH ≥ 7 to facilitate crystallization and purity.
Salt Formation and Purification
The hydrochloride salt is prepared by treating the free base with concentrated hydrochloric acid after a suitable workup, commonly involving potassium carbonate to neutralize residual acid or impurities. The salt formation may be enhanced by seeding the solution with preformed hydrochloride salt crystals and adding antisolvents such as heptane to induce crystallization. Aging at elevated temperatures (~70 °C) followed by controlled cooling ensures high-quality crystalline salt formation.
- Other acids used for salt formation include phosphoric acid, camphorsulfonic acid, methanesulfonic acid, and various sulfonic acids, depending on desired salt properties.
Alternative Coupling and Cyclization Routes
Additional patent literature describes methods involving the coupling of amino-substituted pyridine derivatives with activated esters or acid halides under basic conditions (e.g., triethylamine, di-isopropylethylamine) in solvents such as dimethylacetamide or dichloromethane. These methods enable the formation of intermediates that can be cyclized to the target thiazolo-pyridine core.
Summary Table of Preparation Steps
Research Findings and Considerations
- The dehydration step using thiophosphetane is critical for high yield and purity, with reaction monitoring ensuring near-complete conversion of hydrazine intermediates.
- The choice of solvent and pH during crystallization strongly influences the isolation of the monohydrate or salt forms, impacting stability and bioavailability.
- The hydrochloride salt form exhibits enhanced stability to air, moisture, and temperature compared to the free base, making it preferable for pharmaceutical applications.
- Alternative synthetic routes involving activated esters or acid halides provide flexibility in precursor selection and may be adapted for stereospecific or large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Its unique structural properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Data : Direct studies on the target compound’s enzyme inhibition potency, toxicity, and in vivo efficacy are needed to validate inferred advantages over oxazolo analogs.
- Synthetic Optimization : Functionalization with methyl groups or bioisosteric replacements (e.g., replacing HCl with other salts) could further improve solubility-permeability trade-offs.
Biological Activity
4H,5H,6H,7H-[1,2]thiazolo[5,4-c]pyridin-3-ol hydrochloride is a thiazole-containing compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's biological activity based on diverse research findings and case studies.
- Molecular Formula : C7H8ClN2OS
- Molecular Weight : 220.67 g/mol
- CAS Number : 1190971-73-3
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thiazole derivatives, including this compound.
-
Cytotoxicity Studies :
- In a study evaluating various thiazolopyridazine derivatives against human cancer cell lines (MCF-7 for breast cancer, HCT-116 for colon cancer), compounds exhibited significant cytotoxicity with IC50 values ranging from 6.90 to 51.46 µM. The compound this compound was noted for its effectiveness against the MCF-7 cell line with an IC50 value comparable to doxorubicin (19.35 µM) .
- Mechanism of Action :
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties. In one study, analogues containing thiazole moieties demonstrated significant anticonvulsant activity in animal models. For instance:
- A compound similar to this compound exhibited a median effective dose (ED50) that provided substantial protection against seizures induced by pentylenetetrazole (PTZ) .
Structure-Activity Relationship (SAR)
The structural characteristics of thiazole derivatives play a pivotal role in their biological activity:
- Substituents on the Thiazole Ring : The presence of electron-donating groups significantly enhances cytotoxicity.
- Positioning of Functional Groups : Variations in the positioning of substituents on the pyridine ring can lead to marked differences in biological efficacy .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
